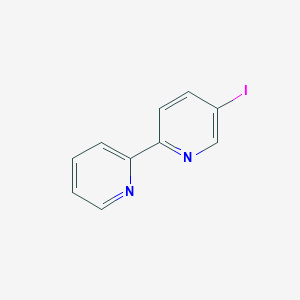
5-Iodo-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2,2’-bipyridine: is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,2’-bipyridine typically involves the iodination of 2,2’-bipyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid. Another approach involves the use of iodinating reagents like N-iodosuccinimide (NIS) in the presence of a catalyst. The reaction conditions often require a solvent like acetonitrile and a temperature range of 0-25°C to achieve optimal yields .
Industrial Production Methods: Industrial production of 5-Iodo-2,2’-bipyridine may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions like Suzuki coupling, Stille coupling, and Negishi coupling.
Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated with metal centers.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Stille Coupling: Involves organotin reagents and palladium catalysts.
Negishi Coupling: Employs organozinc reagents and palladium catalysts.
Major Products: The major products formed from these reactions include various substituted bipyridines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodo-2,2’-bipyridine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes exhibit unique photophysical and electrochemical properties, making them valuable in catalysis and materials science .
Biology and Medicine: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, 5-Iodo-2,2’-bipyridine is utilized in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .
Mecanismo De Acción
The mechanism of action of 5-Iodo-2,2’-bipyridine primarily involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in electron transfer processes, influencing various biochemical pathways. The iodine atom enhances the compound’s reactivity, allowing it to interact with specific molecular targets, such as enzymes and receptors .
Comparación Con Compuestos Similares
2,2’-Bipyridine: The parent compound without the iodine substitution.
4,4’-Bipyridine: Another isomer with different substitution patterns.
5,5’-Diiodo-2,2’-bipyridine: A compound with two iodine atoms, offering different reactivity and applications.
Uniqueness: 5-Iodo-2,2’-bipyridine is unique due to the presence of the iodine atom at the 5-position, which significantly alters its chemical properties and reactivity compared to other bipyridine derivatives. This modification enhances its potential in forming metal complexes with distinct photophysical and electrochemical characteristics .
Propiedades
Número CAS |
160539-05-9 |
|---|---|
Fórmula molecular |
C10H7IN2 |
Peso molecular |
282.08 g/mol |
Nombre IUPAC |
5-iodo-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7IN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H |
Clave InChI |
GFKMDUYNSXQYPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


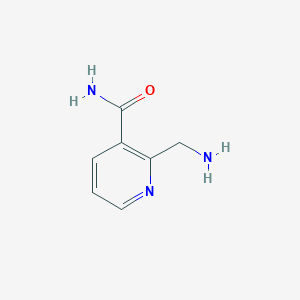
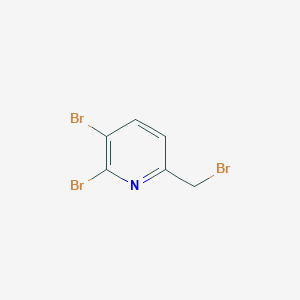
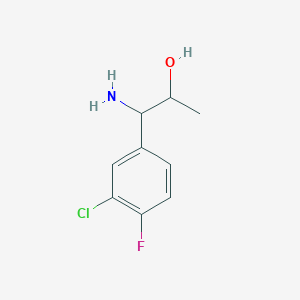
![7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13034759.png)

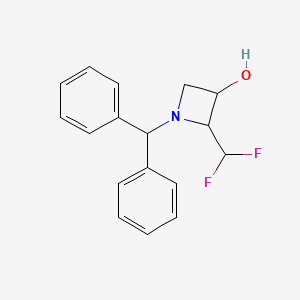
![N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13034772.png)
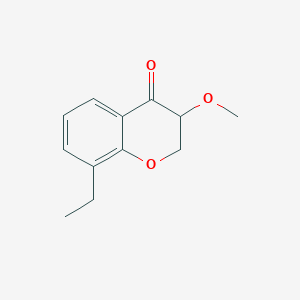
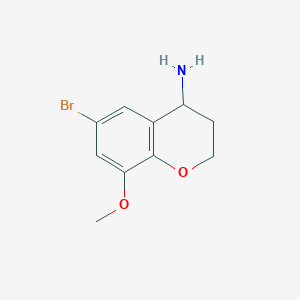
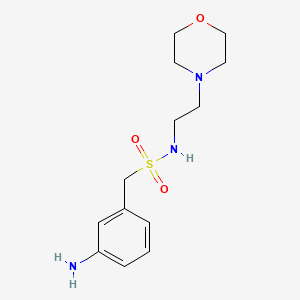
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate](/img/structure/B13034795.png)
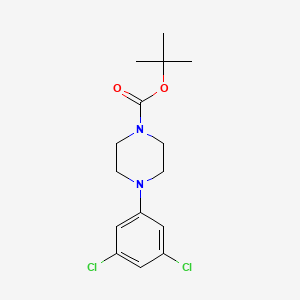

![L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester](/img/structure/B13034809.png)
